Hexadec-9-enoyl Chloride
Overview
Description
Hexadec-9-enoyl chloride, also known as (Z)-Hexadec-9-enoyl chloride, is a fatty acid chloride with the molecular formula C₁₆H₂₉ClO. It is a derivative of hexadec-9-enoic acid and is characterized by the presence of a double bond at the ninth carbon position and a chloride group attached to the carbonyl carbon. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadec-9-enoyl chloride can be synthesized from hexadec-9-enoic acid through a reaction with thionyl chloride. The reaction typically involves the following steps:
- Dissolve hexadec-9-enoic acid in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Remove the solvent under reduced pressure to obtain this compound as a liquid product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient distillation techniques to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Hexadec-9-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Addition Reactions: The double bond in this compound can undergo addition reactions with halogens and hydrogen halides.
Hydrolysis: In the presence of water, this compound hydrolyzes to form hexadec-9-enoic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: React with this compound to form amides under mild conditions.
Alcohols: React with this compound in the presence of a base to form esters.
Halogens: Addition reactions with halogens such as bromine occur at room temperature.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Dihalides: Formed from the addition of halogens to the double bond.
Scientific Research Applications
Hexadec-9-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying their functions and interactions.
Medicine: Utilized in the development of drug delivery systems and prodrugs.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of hexadec-9-enoyl chloride involves its reactivity with nucleophiles. The chloride group attached to the carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows this compound to form various derivatives, such as amides and esters, through substitution reactions. The double bond in the molecule also participates in addition reactions, further expanding its chemical versatility .
Comparison with Similar Compounds
Hexadec-9-enoyl chloride can be compared with other fatty acid chlorides, such as:
Octadec-9-enoyl chloride: Similar structure but with two additional carbon atoms.
Dodec-9-enoyl chloride: Similar structure but with four fewer carbon atoms.
Hexadec-9-enoic acid: The parent acid of this compound, lacking the chloride group.
Uniqueness: this compound is unique due to its specific chain length and the presence of a double bond at the ninth carbon position. This structural feature imparts distinct reactivity and properties compared to other fatty acid chlorides .
Properties
IUPAC Name |
hexadec-9-enoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQFJZYVQNXVRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408438 | |
Record name | Hexadec-9-enoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40426-22-0 | |
Record name | Hexadec-9-enoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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